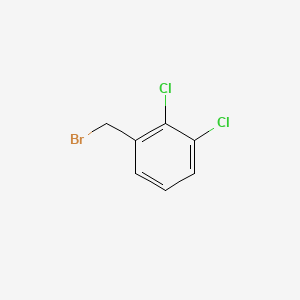
2,3-ジクロロベンジルブロミド
概要
説明
2,3-Dichlorobenzyl bromide is an organic compound with the molecular formula C7H5BrCl2. It is a derivative of benzyl bromide, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
科学的研究の応用
2,3-Dichlorobenzyl bromide is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Employed in the synthesis of agrochemicals and other industrial chemicals.
作用機序
Target of Action
2,3-Dichlorobenzyl bromide, like other benzyl bromides, is a type of alkylating agent. These compounds can react with a variety of biological targets, including nucleophilic sites on proteins and nucleic acids .
Mode of Action
The bromine atom in 2,3-Dichlorobenzyl bromide is a good leaving group, which makes this compound highly reactive. It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, a species that donates an electron pair .
Action Environment
The action, efficacy, and stability of 2,3-Dichlorobenzyl bromide would likely be influenced by various environmental factors, including temperature, pH, and the presence of other chemical species. For example, it might be more stable and less reactive at low temperatures and in non-polar environments .
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzyl bromide can be synthesized through the bromination of 2,3-dichlorotoluene. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator or under photochemical conditions. The reaction proceeds via a free radical mechanism, where the benzylic position of 2,3-dichlorotoluene is brominated to form 2,3-dichlorobenzyl bromide .
Industrial Production Methods: In industrial settings, the preparation of 2,3-dichlorobenzyl bromide can be optimized using continuous flow photochemical reactors. This method allows for efficient mass utilization and high throughput, reducing the environmental impact and improving safety .
化学反応の分析
Types of Reactions: 2,3-Dichlorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding substituted products.
Oxidation: The compound can be oxidized to form 2,3-dichlorobenzaldehyde or 2,3-dichlorobenzoic acid under appropriate conditions.
Reduction: Reduction reactions can convert the bromide to 2,3-dichlorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium alkoxides (RO-Na+) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: 2,3-Dichlorobenzaldehyde, 2,3-Dichlorobenzoic acid.
Reduction: 2,3-Dichlorotoluene.
類似化合物との比較
- 3,4-Dichlorobenzyl bromide
- 2,4-Dichlorobenzyl chloride
- 2,6-Dichlorobenzyl bromide
Comparison: 2,3-Dichlorobenzyl bromide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and the types of products formed in chemical reactions. Compared to its analogs, such as 3,4-dichlorobenzyl bromide and 2,6-dichlorobenzyl bromide, the 2,3-dichloro substitution pattern provides distinct steric and electronic effects, making it suitable for specific synthetic applications .
特性
IUPAC Name |
1-(bromomethyl)-2,3-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIGUZZDWGININ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370384 | |
| Record name | 2,3-dichlorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57915-78-3 | |
| Record name | 2,3-dichlorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-2,3-dichlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
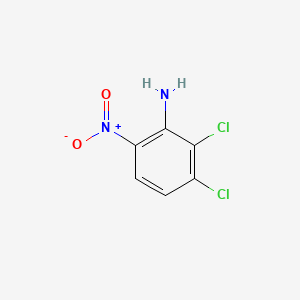

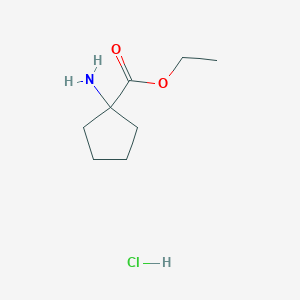

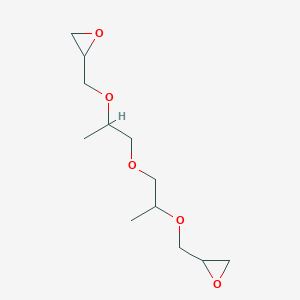
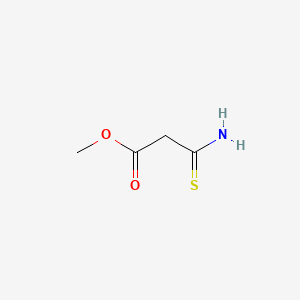
![2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol](/img/structure/B1587163.png)

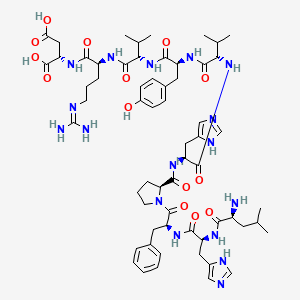
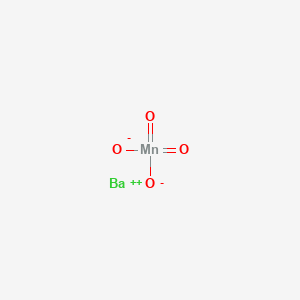
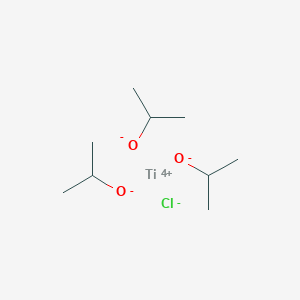
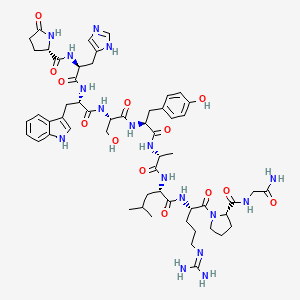
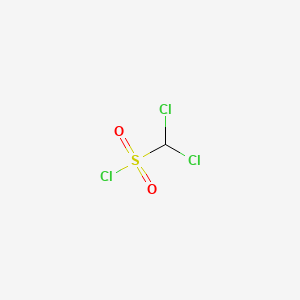
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1587177.png)
